- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

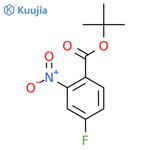

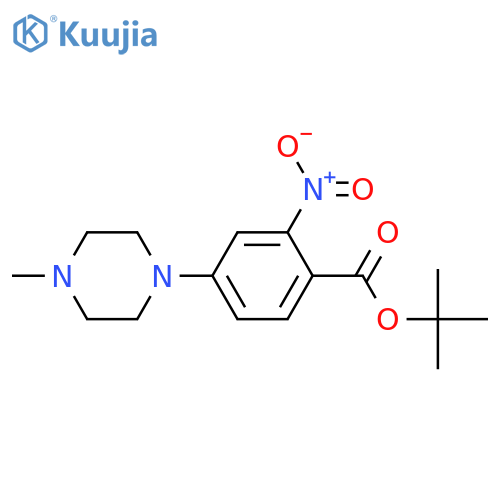

942271-61-6 structure

Nom du produit:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Numéro CAS:942271-61-6

Le MF:C16H23N3O4

Mégawatts:321.371524095535

MDL:MFCD12198406

CID:2130055

PubChem ID:45791321

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester

- AKOS025146886

- MFCD12198406

- DTXSID90672538

- SY060688

- AC7376

- AC-31288

- AS-84048

- CS-0130569

- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- PNTUIHOIJCQTSU-UHFFFAOYSA-N

- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- SCHEMBL591950

- 942271-61-6

-

- MDL: MFCD12198406

- Piscine à noyau: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3

- La clé Inchi: PNTUIHOIJCQTSU-UHFFFAOYSA-N

- Sourire: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 321.16885622g/mol

- Masse isotopique unique: 321.16885622g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 23

- Nombre de liaisons rotatives: 4

- Complexité: 436

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 78.6Ų

- Le xlogp3: 2.5

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783111-500mg |

tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 95% | 500mg |

$860 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 97% | 100mg |

¥46.00 | 2024-04-24 | |

| Key Organics Ltd | AS-84048-100MG |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 100mg |

£229.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-5G |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 5g |

£1358.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-0.25g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 0.25g |

£347.00 | 2023-09-07 | |

| Aaron | AR01DFEI-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$6.00 | 2025-02-11 | |

| A2B Chem LLC | AX05006-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$17.00 | 2024-07-18 | |

| abcr | AB286819-1g |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |

942271-61-6 | 1g |

€73.80 | 2025-02-15 | ||

| A2B Chem LLC | AX05006-5g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 5g |

$53.00 | 2024-07-18 | |

| A2B Chem LLC | AX05006-10g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 10g |

$87.00 | 2024-07-18 |

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Méthode de production

Méthode de production 1

Conditions de réaction

1.1 overnight, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 6 h, rt

1.2 Solvents: Water ; 20 h

1.2 Solvents: Water ; 20 h

Référence

- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dimethylformamide ; 6 h, rt

1.2 Reagents: Water ; 2 h, cooled

1.2 Reagents: Water ; 2 h, cooled

Référence

- Optimization of synthetic process of antitumor drug entrectinib, Huaxue Shiji, 2020, 42(9), 1102-1107

Méthode de production 4

Conditions de réaction

1.1 5 h

1.2 Solvents: Water ; 24 h

1.2 Solvents: Water ; 24 h

Référence

- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Référence

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 6 h, rt

Référence

- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 6 h, rt

Référence

- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 5 h, rt

1.2 Solvents: Water ; 18 h, rt

1.2 Solvents: Water ; 18 h, rt

Référence

- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

Référence

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 6 h, rt

Référence

- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 6 h, rt

Référence

- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 overnight, rt

Référence

- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,

Méthode de production 13

Conditions de réaction

Référence

- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

Référence

- Green preparation and application of entrectinib intermediate, China, , ,

Méthode de production 15

Conditions de réaction

Référence

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,

Méthode de production 16

Conditions de réaction

1.1 6 h, rt

Référence

- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Littérature connexe

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) Produits connexes

- 1206989-88-9(N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide)

- 1526835-41-5(Tert-butyl 3-(aminomethyl)-5-methylpiperidine-1-carboxylate)

- 1260384-24-4(3-Acetyl-5-chloro-4-azaindole)

- 1269397-43-4(7-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride)

- 1394166-19-8(1-(2-Amino-4-(3-chloropropoxy)-5-methoxyphenyl)ethanone)

- 912762-49-3(2-Hydroxyimino-2-(4-methoxyphenyl)-ethyl-carbamic acid tert-butyl ester)

- 84311-19-3((S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid)

- 1467482-32-1(1-[(butylamino)methyl]cyclopentan-1-ol)

- 2138311-33-6(Benzenesulfonamide, N-ethyl-2,5-difluoro-4-methoxy-)

- 2137426-91-4(3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}-4-methylcyclohexan-1-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

Pureté:99%

Quantité:1g

Prix ($):716.0